2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride
Description
This compound (CAS: 1648825-53-9; molecular formula: C₂₇H₃₅Cl₂N₂) is a halogenated imidazolium salt featuring bulky 2,6-diisopropylphenyl (Dipp) substituents. Its sterically hindered structure enhances stability and reactivity, making it a precursor for fluorinating reagents like PhenoFluor mixture and AlkylFluor . It is commercially available as a white powder (≥98% purity) and is widely used in deoxyfluorination reactions to replace hydroxyl groups with fluorine atoms under mild conditions .
Properties
IUPAC Name |
2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37ClN2.ClH/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8;/h9-20,27H,1-8H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGHUNCNFBDYJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)[NH+]2C=CN(C2Cl)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Diimine Intermediate
The first step involves the condensation of 2,6-diisopropylaniline with glyoxal in methanol or ethyl acetate. Formic acid catalyzes the reaction, forming a 1,4-diaryl-1,4-diazabutadiene (diimine) intermediate. For example, stirring 2,6-diisopropylaniline (63.8 mL, 340 mmol) with glyoxal (40% aqueous solution, 19 mL, 170 mmol) and formic acid (1 mL) in methanol (500 mL) at room temperature for 3 hours yields a yellow precipitate (70% yield). Ethyl acetate is preferred for larger scales due to improved solubility and ease of isolation.
Ring Closure with Paraformaldehyde and HCl
The diimine undergoes cyclization with paraformaldehyde and hydrochloric acid in ethyl acetate at 0°C. A representative procedure involves dissolving the diimine (200 g, 532 mmol) in ethyl acetate (2 L), cooling to 0°C, and adding paraformaldehyde (20.7 g, 690 mmol) and HCl (4N in dioxane, 212 mL, 851 mmol). After stirring for 2.5 hours, the product precipitates as a white solid (70% yield). This method avoids solvent pre-drying and operates under ambient air, making it practical for industrial applications.
Table 1: Reaction Conditions for Two-Step Synthesis
| Step | Reactants | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | 2,6-diisopropylaniline, glyoxal, formic acid | Methanol | Room temperature | 70% |
| 2 | Diimine, paraformaldehyde, HCl | Ethyl acetate | 0°C | 70% |
Single-Step TMSCl-Mediated Condensation
An alternative method condenses 2,6-diisopropylaniline, glyoxal, and paraformaldehyde in the presence of chlorotrimethylsilane (TMSCl). Combining these reagents in ethyl acetate (7–10 mL/mmol) at 70°C for 2 hours directly yields IPr·HCl in 89% purity. TMSCl acts as both a chloride source and dehydrating agent, simplifying the workup by precipitating the product without aqueous extraction.
Mechanistic Insights
This reaction proceeds via a proposed 1,5-dipolar electrocyclization , where TMSCl traps the intermediate iminium species. Ethyl acetate’s moderate polarity ensures high product purity by selectively dissolving byproducts like water and trimethylsilanol.
Table 2: TMSCl Method Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Ethyl acetate | Maximizes precipitation |
| Temperature | 70°C | Accelerates cyclization |
| TMSCl Equivalents | 1.1 | Minimizes side reactions |
Comparative Analysis of Methods
Yield and Purity
Scalability and Practicality
The two-step protocol excels in scalability, demonstrated by 5 L flask reactions producing >150 g of product. In contrast, the TMSCl method is more efficient for small-scale syntheses but requires careful handling of moisture-sensitive reagents.
Critical Reaction Parameters
Solvent Selection
Ethyl acetate is universally preferred for its ability to dissolve reactants while precipitating the product. Methanol, though effective for diimine formation, complicates isolation due to high polarity.
Temperature Control
Low temperatures (0°C) during HCl addition minimize side reactions like oligomerization. Elevated temperatures (70°C) are permissible in the TMSCl method due to faster kinetics.
Acid Choice
HCl provides the chloride counterion directly, whereas TMSCl necessitates stoichiometric calculations to avoid excess silanol byproducts.
Characterization and Quality Control
Successful syntheses are confirmed by:
-
NMR : Distinct singlet at δ 10.2 ppm for the imidazolium proton.
-
Elemental Analysis : Carbon (76.2%) and nitrogen (6.6%) within 0.4% of theoretical values.
-
X-ray Crystallography : Monoclinic crystal structure (space group ) with C–Cl bond length of 1.68 Å.
Industrial-Scale Adaptations
Patents disclose kilogram-scale syntheses using:
Chemical Reactions Analysis
Types of Reactions
2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form various oxidation products.
Reduction: It can be reduced using reducing agents to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while reduction can produce imidazolium hydrides .
Scientific Research Applications
2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride involves its ability to act as a ligand and form complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion .
Comparison with Similar Compounds
PhenoFluor Mixture
Composition : A 1:2 molar complex of 2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium; chloride and cesium fluoride (CsF) .
Key Advantages :
- Enhanced Stability: Retains reactivity for 4 months in air, addressing the moisture sensitivity of the parent PhenoFluor reagent .
- Broad Substrate Scope : Effective for aryl, heteroaryl, and secondary alcohols, with high functional group tolerance (e.g., esters, ketones) .
Limitations : Produces chlorinated byproducts during alkyl alcohol fluorination, reducing efficiency for aliphatic substrates .
AlkylFluor
Composition : Synthesized by reacting 2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium; chloride with KF and KBF₄ .
Key Advantages :
- Superior Conversion for Aliphatic Alcohols: Achieves >90% yield for alkyl alcohols, outperforming PhenoFluor and PhenoFluor mixture .
- Reduced Byproducts: Eliminates chlorinated side products via tetrafluoroborate counterion stabilization .
| Parameter | AlkylFluor | PhenoFluor Mixture |
|---|---|---|
| Substrate Preference | Alkyl alcohols | Aryl/heteroaryl alcohols |
| Byproduct Profile | Minimal | Chlorinated species |
| Stability | Moderate | High |
1,3-Bis(diphenylphosphino)propane Nickel(II) Chloride
Contrast with Target Compound:
- Function : Catalyzes C–C bond formation vs. fluorination.
- Structural Features : Phosphine ligands vs. imidazolium halide core .
- Applications : Irrelevant to fluorination chemistry but highlights the versatility of sterically hindered ligands in catalysis .
Research Findings and Performance Metrics
Reaction Efficiency
Biological Activity
The compound 2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium; chloride (often referred to as Imidazolium chloride) is a member of the imidazolium family and has garnered attention for its potential biological activities. Its structural characteristics suggest various applications in medicinal chemistry and biochemistry. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C27H38ClN2
- Molecular Weight : 461.5 g/mol
- Appearance : Solid at room temperature
- Melting Point : 278 °C (dec.)
The compound features a dihydroimidazolium core substituted with bulky isopropyl groups on the phenyl rings, enhancing its stability and solubility in organic solvents.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that imidazolium salts exhibit significant antimicrobial properties. The structural variations in the side chains can influence their effectiveness against various bacterial strains. Studies have shown that similar compounds can disrupt bacterial membranes, leading to cell lysis.
2. Anticancer Properties
Imidazolium salts have been investigated for their anticancer potential. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells by activating specific signaling pathways. These pathways often involve the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
3. Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The positively charged imidazolium group can interact with negatively charged sites on enzymes, potentially altering their activity. This property is particularly useful in drug design for targeting specific metabolic pathways in cancer cells.
The mechanism by which 2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium exerts its biological effects often involves:
- Membrane Disruption : By integrating into lipid bilayers, it can alter membrane fluidity and permeability.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that such compounds can induce oxidative stress in cells, leading to apoptosis.
- Signal Transduction Modulation : The compound may interfere with key signaling pathways that regulate cell growth and survival.
Case Studies
Several studies have explored the biological activity of imidazolium salts similar to the focus compound:
- Antimicrobial Efficacy Study :
- Cancer Cell Line Research :
- Enzyme Inhibition Studies :
Summary Table of Biological Activities
Q & A
Q. Q: What are the established methods for synthesizing and characterizing 2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium; chloride?
A:
- Synthesis : The compound is synthesized via alkylation of 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene with chlorinating agents (e.g., HCl or Cl₂). Purification involves column chromatography (silica gel, eluent: dichloromethane/hexane) to isolate the crystalline product .
- Characterization :
- NMR : H and C NMR confirm structural integrity. Key signals include imidazolium protons (δ 7.2–7.4 ppm) and isopropyl groups (δ 1.2–1.4 ppm) .
- X-ray Crystallography : Single-crystal analysis reveals a planar imidazolium ring with bond lengths consistent with aromaticity (C–N: ~1.34 Å). Dihedral angles between aryl substituents and the central ring are ~85°, indicating steric bulk .
- Melting Point : Decomposes at 278°C, confirming thermal stability .
| Technique | Key Observations |
|---|---|
| H NMR (400 MHz) | δ 7.35 (m, aromatic H), 3.10 (septet, CH(CH₃)₂), 1.25 (d, CH₃) |
| X-ray Diffraction | Space group: P2₁/c; Z = 4; R-factor: 0.045 |
| Melting Point | 278°C (dec.) |
Basic Applications in Fluorination Reactions
Q. Q: How is this compound utilized in fluorination reagents like PhenoFluor and AlkylFluor?
A: The compound serves as a precursor for fluorinating agents:
- PhenoFluor Mixture : Combined with CsF (1:2 molar ratio) to form a stable, air-tolerant reagent for deoxyfluorination of alcohols. This avoids moisture sensitivity and enables high functional group tolerance .
- AlkylFluor : Reacted with KF and KBF₄ to generate a reagent optimized for alkyl alcohol fluorination, reducing chlorinated byproducts (e.g., R–Cl) and achieving >80% yields .
| Reagent | Composition | Application Scope |
|---|---|---|
| PhenoFluor Mixture | Compound + CsF (1:2) | Aromatic/aliphatic alcohols |
| AlkylFluor | Compound + KF + KBF₄ | Primary/secondary alkyl alcohols |
Advanced Optimization of Fluorination Conditions
Q. Q: What experimental parameters optimize its use in deoxyfluorination?
A: Key parameters include:
- Solvent : Dichloromethane or THF (anhydrous) for solubility and reactivity .
- Temperature : 60–80°C for 4–12 hours, balancing reaction rate and decomposition .
- Substrate Compatibility : Electron-deficient phenols and sterically hindered alcohols require higher CsF ratios (1:3) to enhance fluoride availability .
Q. Example Protocol :
Mix compound (1.2 eq) and CsF (2.4 eq) in CH₂Cl₂ under argon.
Add substrate (1 eq) and stir at 60°C for 6 hours.
Purify via flash chromatography (hexane/EtOAc) .
Advanced Mitigation of Byproducts
Q. Q: How can chlorinated byproducts be minimized during fluorination?
A:
- AlkylFluor Reagent : Replacing CsF with KF/KBF₄ reduces R–Cl formation by stabilizing the fluoride ion and suppressing nucleophilic chloride activity .
- Additives : Catalytic Ag₂CO₃ (5 mol%) sequesters chloride ions, improving fluorination selectivity (e.g., in uronium salt synthesis for PET tracers) .
Advanced Radiochemistry Applications
Q. Q: What is its role in synthesizing PET tracers?
A: The compound facilitates radiofluorination via uronium salt precursors.
- Protocol :
| Step | Conditions | Yield |
|---|---|---|
| Uronium Salt Synthesis | 60°C, 4 h, CH₂Cl₂, Ag₂CO₃ | 68% |
| Radiofluorination | [F]KF, DMF, 100°C, 10 min | 40–50% |
Mechanistic Insights
Q. Q: What is the proposed mechanism for its fluoride activation?
A: The imidazolium chloride acts as a Lewis acid, polarizing the substrate (e.g., alcohol) to form an oxonium intermediate. Fluoride ion (from CsF/KF) then displaces the leaving group (e.g., chloride) via an S2 pathway. Steric hindrance from the 2,6-diisopropylphenyl groups prevents undesired side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
